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Compound of Interest

4-Cyclopropoxy-6-
Compound Name:
methoxynicotinic acid

Cat. No.: B14824073

Get Quote

Executive Summary

CAS 1243454-25-2, chemically identified as 4-Cyclopropoxy-6-methoxynicotinic acid,
serves as a functionalized pyridine building block in drug discovery, particularly for kinase

inhibitors and anti-inflammatory agents.[1] Accurate characterization is vital due to the
prevalence of regioisomers (e.g., the 2-methoxy analog) formed during nucleophilic aromatic
substitution reactions.

This guide delineates the Electrospray lonization (ESI) fragmentation pathways, distinguishing
the 4,6-substitution pattern from its isomers through specific mass spectral fingerprints.
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Feature Target: CAS 1243454-25-2
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Methodology & Experimental Setup

To replicate the profiles described, the following High-Resolution Mass Spectrometry (HRMS)

parameters are recommended.

Protocol: ESI-MS/MS Characterization

e Sample Preparation:

o Dissolve 1 mg of CAS 1243454-25-2 in 1 mL of Methanol:Water (50:50, v/v) with 0.1%

Formic Acid.

o Dilute to a final concentration of 1 pg/mL for direct infusion.

e Instrument Settings (Q-TOF/Orbitrap):

[¢]

o

o

[¢]

o Data Acquisition:

Spray Voltage: 3.5 kV.

lonization: ESI Positive Mode (+).

Capillary Temperature: 300°C.

Collision Energy (CE): Stepped CE at 15, 30, 45 eV to capture full fragmentation tree.
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o Scan Range: m/z 50-300.
o Resolution: >30,000 (FWHM).

Fragmentation Analysis: CAS 1243454-25-2

The fragmentation of 4-Cyclopropoxy-6-methoxynicotinic acid is driven by the stability of the
pyridine core and the lability of the ether substituents.

Primary Pathway (Positive Mode)

The protonated molecule [M+H]* (m/z 210) undergoes two competing pathways:

o Cyclopropyl Ether Cleavage (Dominant): The cyclopropyl group is lost as a neutral
propene/cyclopropane molecule (42 Da). This is the most energetically favorable pathway,
yielding the base peak at m/z 168.

o Decarboxylation: Loss of the carboxylic acid group as CO2 (44 Da) or HCOOH (46 Da)
typically occurs after the ether cleavage or as a minor primary pathway, leading to ions at
m/z 166 or m/z 124 (combined loss).

Diagnostic lons

e m/z 210: Precursor lon [M+H]*.

e m/z 168: [M+H - CsHs]*. Diagnostic for the cyclopropoxy group.

e m/z 150: [M+H - CsHs - H20]*. Dehydration of the carboxylic acid moiety.

e m/z 124: [M+H - CsHs - CO2]*. Core pyridine fragment (4-hydroxy-6-methoxypyridine).

Comparative Analysis: Distinguishing Isomers

The primary challenge in analyzing CAS 1243454-25-2 is distinguishing it from its regioisomer,
4-Cyclopropoxy-2-methoxynicotinic acid.

Mechanistic Difference: The Ortho Effect
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e In CAS 1243454-25-2 (6-Methoxy): The methoxy group is para to the ring nitrogen (or meta
to the carboxylic acid depending on numbering convention relative to N). It does not interact
sterically or chemically with the carboxylic acid or ring nitrogen during initial fragmentation.

 In Alternative (2-Methoxy): The methoxy group is ortho to the carboxylic acid (position 3).
This proximity facilitates a specific "Ortho Effect” rearrangement, often leading to the
elimination of methanol (32 Da) directly from the precursor, generating a distinct ion at m/z
178.

Visualizing the Pathways

CAS 1243454-25-2
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Figure 1: Comparative fragmentation tree highlighting the diagnostic "Ortho Effect" pathway
absent in CAS 1243454-25-2.

Summary of Diagnhostic Criteria

Use this decision matrix to confirm the identity of CAS 1243454-25-2 in a mixture or crude

synthesis product.
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Observation Conclusion

Confirmed CAS 1243454-25-2. Indicates facile
Base Peak m/z 168 loss of cyclopropyl group without ortho-methoxy

interference.

Isomer Present (2-Methoxy). Indicates
Base Peak m/z 178 interaction between methoxy and carboxylic

acid groups.[2]

Common Fragment. Loss of methyl radical (-15
Peak at m/z 195 Da) from methoxy group; observed in both

isomers but usually lower intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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